molecular formula C6H5NO2 B3431667 3-Isocyanato-2-methylfuran CAS No. 921938-65-0

3-Isocyanato-2-methylfuran

Cat. No.: B3431667
CAS No.: 921938-65-0
M. Wt: 123.11 g/mol
InChI Key: SMDGMPKSJDTEJQ-UHFFFAOYSA-N
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Description

3-Isocyanato-2-methylfuran is an organic compound with the molecular formula C6H5NO2 and a molecular weight of 123.11 g/mol It is characterized by the presence of an isocyanate group (-N=C=O) attached to a furan ring substituted with a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanato-2-methylfuran typically involves the reaction of 2-methylfuran with phosgene or other isocyanate precursors under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

2-Methylfuran+PhosgeneThis compound+HCl\text{2-Methylfuran} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 2-Methylfuran+Phosgene→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Isocyanato-2-methylfuran undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.

    Substitution Reactions: The furan ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

    Nucleophilic Addition: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out at room temperature or slightly elevated temperatures.

    Substitution Reactions: Electrophilic reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve selective substitution.

Major Products:

Scientific Research Applications

3-Isocyanato-2-methylfuran has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives

Mechanism of Action

The mechanism of action of 3-Isocyanato-2-methylfuran involves the reactivity of the isocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential bioactivity, including antimicrobial and anticancer effects. The molecular targets and pathways involved are still under investigation, but it is believed that the compound can interact with proteins and enzymes, leading to inhibition or modification of their functions .

Comparison with Similar Compounds

  • 2-Isocyanato-3-methylfuran
  • 3-Isocyanato-2-ethylfuran
  • 2-Isocyanato-5-methylfuran

Comparison: 3-Isocyanato-2-methylfuran is unique due to the specific positioning of the isocyanate group and the methyl substitution on the furan ring. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different reactivity patterns and bioactivity profiles, making it a valuable compound for targeted applications in research and industry .

Properties

IUPAC Name

3-isocyanato-2-methylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c1-5-6(7-4-8)2-3-9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDGMPKSJDTEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70919317
Record name 3-Isocyanato-2-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70919317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921938-65-0, 92183-41-0
Record name 3-Isocyanato-2-methylfuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=921938-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isocyanato-2-methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70919317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cellulose, 2-hydroxyethyl ether, polymer with N,N-dimethyl-N-2-propen-1-yl-2-propen-1-aminium chloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.571
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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